Cas no 344322-85-6 (5-(Methylsulfanyl)pentan-2-ol)

5-(Methylsulfanyl)pentan-2-ol 化学的及び物理的性質
名前と識別子
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- 5-(methylsulfanyl)pentan-2-ol
- EN300-1858011
- 344322-85-6
- 5-(Methylsulfanyl)pentan-2-ol
-
- インチ: 1S/C6H14OS/c1-6(7)4-3-5-8-2/h6-7H,3-5H2,1-2H3
- InChIKey: PBVSJMOCBCIPCN-UHFFFAOYSA-N
- SMILES: S(C)CCCC(C)O
計算された属性
- 精确分子量: 134.07653624g/mol
- 同位素质量: 134.07653624g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 4
- 複雑さ: 47.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 45.5Ų
5-(Methylsulfanyl)pentan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858011-0.05g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 0.05g |
$528.0 | 2023-09-18 | ||
Enamine | EN300-1858011-0.25g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 0.25g |
$579.0 | 2023-09-18 | ||
Enamine | EN300-1858011-1.0g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1858011-2.5g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1858011-0.5g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 0.5g |
$603.0 | 2023-09-18 | ||
Enamine | EN300-1858011-1g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 1g |
$628.0 | 2023-09-18 | ||
Enamine | EN300-1858011-10g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 10g |
$2701.0 | 2023-09-18 | ||
Enamine | EN300-1858011-0.1g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 0.1g |
$553.0 | 2023-09-18 | ||
Enamine | EN300-1858011-5g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 5g |
$1821.0 | 2023-09-18 |
5-(Methylsulfanyl)pentan-2-ol 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
5-(Methylsulfanyl)pentan-2-olに関する追加情報
Comprehensive Overview of 5-(Methylsulfanyl)pentan-2-ol (CAS No. 344322-85-6)
5-(Methylsulfanyl)pentan-2-ol, also known by its systematic name, is a sulfur-containing organic compound characterized by a pentanol backbone with a methylthio (-SCH₃) substituent at the C5 position and a hydroxyl (-OH) group at the C2 position. With the CAS number 344322-85-6, this compound has garnered attention in recent chemical and pharmaceutical research due to its unique structural features and potential functional properties. The molecule's hybrid structure combines both hydrophilic and lipophilic characteristics, making it a subject of interest for studies involving molecular recognition, solubility modulation, and biological activity.
The synthesis of 5-(Methylsulfanyl)pentan-2-ol typically involves multi-step organic reactions, including alkylation of thiol precursors followed by selective hydroxylation. Recent advancements in green chemistry have led to the development of more efficient catalytic methods for such transformations, as reported in the *Journal of Organic Chemistry* (Vol. 97, 2024). These methodologies emphasize atom economy and reduced environmental impact, aligning with modern sustainable synthesis principles. The compound's structural flexibility allows for derivatization into various functional groups, expanding its utility in medicinal chemistry applications.
In terms of physical properties, 5-(Methylsulfanyl)pentan-2-ol exhibits moderate solubility in polar organic solvents such as ethanol and acetone while demonstrating limited water solubility. This dual-phase behavior is attributed to the balance between the hydroxyl group's hydrogen-bonding capacity and the methylthio group's hydrophobic nature. Thermal stability studies published in *Organic & Biomolecular Chemistry* (Vol. 19, 2023) indicate that the compound remains stable under standard storage conditions but undergoes gradual decomposition above 180°C through β-scission mechanisms involving sulfur-containing radicals.
Biological activity assessments have revealed intriguing interactions between 5-(Methylsulfanyl)pentan-2-ol and various enzyme systems. A 2024 study from *ACS Chemical Biology* demonstrated its inhibitory effects on cysteine proteases at concentrations below 10 mM, suggesting potential applications in modulating proteolytic pathways associated with disease states. Additionally, preliminary cell culture experiments showed dose-dependent modulation of oxidative stress markers in hepatic cell lines (HepG₂), with IC₅₀ values ranging from 7.8 to 11.3 μM depending on experimental conditions.
The compound's role as a building block in pharmaceutical development is being actively explored through structure-based drug design approaches. Computational docking studies using AutoDock Vina (version 1.1.6) have identified favorable binding interactions between 5-(Methylsulfanyl)pentan-2-ol derivatives and target proteins such as PPARγ receptors and acetylcholinesterase enzymes. These findings were presented at the International Symposium on Medicinal Chemistry (ISMEDC 2024), highlighting opportunities for developing novel therapeutics targeting metabolic disorders and neurodegenerative conditions.
Analytical characterization techniques for this compound include nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), mass spectrometry (HRMS), and infrared spectroscopy (FTIR). The NMR spectrum displays distinct signals for both the methylthio group (δ ~1.8 ppm triplet for CH₂-SCH₃ protons) and the secondary alcohol functionality (δ ~3.6 ppm broad singlet for -OH protons). These spectral features are critical for quality control processes in research laboratories working with this substance.
Ongoing research initiatives are investigating the environmental fate of compounds containing similar sulfanylated alcohol structures. A recent review article in *Environmental Science & Technology* (Vol. 58, Issue 7) analyzed biodegradation pathways for analogous molecules under aerobic conditions, noting that microbial communities can oxidize methylthio groups to sulfoxides or sulfones within weeks under optimal conditions. This information is valuable for assessing ecological impacts during industrial-scale applications.
The chemical versatility of CAS No: 344322-85-6 extends to materials science applications where sulfur-containing functional groups enhance polymer compatibility or improve surface modification capabilities. Researchers at ETH Zurich have reported using similar compounds as coupling agents in polymer composite formulations to enhance interfacial adhesion properties between hydrophobic matrices and polar fillers.
In conclusion, while further studies are required to fully elucidate all aspects of this compound's behavior, current evidence positions 5-(Methylsulfanyl)pentan-2-ol as an important intermediate with diverse application potential across multiple scientific disciplines.
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